molecular formula C9H7F2NO3 B11789195 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol

2-(Difluoromethoxy)benzo[d]oxazole-4-methanol

Cat. No.: B11789195
M. Wt: 215.15 g/mol
InChI Key: DPZBMEAQFDHVLE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-4-methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol typically involves the reaction of 2-aminophenol with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group on the difluoromethyl ether, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-4-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)benzamide
  • 2-(Difluoromethoxy)benzo[d]thiazole
  • 2-(Difluoromethoxy)benzo[d]imidazole

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-4-methanol stands out due to its unique combination of a difluoromethoxy group and a benzoxazole ring. This structural feature imparts distinct physicochemical properties, making it more effective in certain applications compared to its analogs. For instance, the presence of the difluoromethoxy group enhances its lipophilicity, improving its ability to penetrate cell membranes .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]methanol

InChI

InChI=1S/C9H7F2NO3/c10-8(11)15-9-12-7-5(4-13)2-1-3-6(7)14-9/h1-3,8,13H,4H2

InChI Key

DPZBMEAQFDHVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CO

Origin of Product

United States

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